molecular formula C8H4Cl2N2O B12617371 6-Chloro-5-cyano-2-methylnicotinoyl Chloride CAS No. 919354-27-1

6-Chloro-5-cyano-2-methylnicotinoyl Chloride

Cat. No.: B12617371
CAS No.: 919354-27-1
M. Wt: 215.03 g/mol
InChI Key: RXKKPIWJVGPVPK-UHFFFAOYSA-N
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Description

6-Chloro-5-cyano-2-methylnicotinoyl Chloride is an organic compound with the molecular formula C8H4Cl2N2O. It is a derivative of nicotinic acid and contains functional groups such as a chloro, cyano, and methylnicotinoyl chloride. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

CAS No.

919354-27-1

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

6-chloro-5-cyano-2-methylpyridine-3-carbonyl chloride

InChI

InChI=1S/C8H4Cl2N2O/c1-4-6(8(10)13)2-5(3-11)7(9)12-4/h2H,1H3

InChI Key

RXKKPIWJVGPVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride typically involves the chlorination of 5-cyano-2-methylnicotinic acid followed by the conversion to the corresponding acid chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes rapid nucleophilic substitution, while the chloro substituent on the pyridine ring requires specific activation for substitution.

Reaction TypeReagents/ConditionsProductsKey Observations
Amide FormationPrimary/Secondary amines, RT, DCMCorresponding amidesHigh yields (>85%) due to acyl chloride's electrophilicity.
EsterificationAlcohols, base (e.g., pyridine)Esters (e.g., methyl/ethyl esters)Requires anhydrous conditions to prevent hydrolysis .
Pyridine Chloride SubstitutionCuCN, DMF, 100°CCyano-substituted derivativesLimited reactivity due to electron-withdrawing effects of adjacent groups .

Hydrolysis Reactions

The acyl chloride group is highly susceptible to hydrolysis, while the cyano group requires harsher conditions.

Reaction PathwayConditionsProductsNotes
Acyl Chloride → Carboxylic AcidH₂O, RT6-Chloro-5-cyano-2-methylnicotinic acidQuantitative conversion in aqueous media.
Cyano → Carboxylic AcidH₂SO₄ (conc.), reflux6-Chloro-2-methylnicotinic acid-5-carboxylic acidCompeting hydrolysis of acyl chloride necessitates stepwise protection.

Reduction Reactions

Selective reduction of the cyano group is feasible with appropriate agents.

Reducing AgentConditionsProductsEfficiency
LiAlH₄Dry ether, 0°C → RT6-Chloro-5-aminomethyl-2-methylnicotinoyl chloridePartial reduction (∼60%) due to competing acyl chloride reactivity.
H₂/Pd-CEthanol, 50°C, 3 atm6-Chloro-5-aminomethyl-2-methylnicotinic acidRequires prior hydrolysis of acyl chloride.

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings under optimized conditions.

Coupling TypeCatalysts/ReagentsProductsYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives45–55%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated pyridines30–40%

Notes: Low yields attributed to steric hindrance from the methyl group and electron-withdrawing cyano substituent .

Cyano Group Transformations

The cyano group enables diverse functionalizations.

ReactionReagents/ConditionsProducts
Hydrolysis to AmideH₂O₂, NaOH, 80°C6-Chloro-5-carbamoyl-2-methylnicotinoyl chloride
CycloadditionNaN₃, Cu(I), 120°CTetrazole derivatives

Comparative Reactivity

Acyl chloride vs. pyridine chloro group reactivity:

SiteRelative ReactivityDominant Pathways
Acyl ChlorideHighNucleophilic substitution, hydrolysis
Pyridine ChlorideLowRequires Cu/ligand systems for coupling

Mechanistic Insights

  • Acyl Chloride Reactivity : Proceeds via a tetrahedral intermediate during nucleophilic attack, with Cl⁻ as the leaving group.

  • Cyano Reduction : LiAlH₄ generates an iminium intermediate, further reduced to the primary amine.

  • Chloride Substitution : Electron-withdrawing cyano group deactivates the pyridine ring, necessitating strong nucleophiles or catalytic systems .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of:

  • Antiviral Agents : Research indicates that derivatives of this compound can exhibit antiviral properties, contributing to the synthesis of drugs targeting viral infections.
  • Anticancer Drugs : The compound has been explored for its potential in developing anticancer agents, especially those targeting specific cancer cell lines.

Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of derivatives of 6-Chloro-5-cyano-2-methylnicotinoyl chloride on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .

Agrochemicals

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its structural properties allow it to act on specific biological pathways in pests and weeds.

Case Study: Pesticide Development
Research into the synthesis of new pesticide formulations has included this compound due to its efficacy against a range of agricultural pests. The chlorinated pyridine structure enhances its biological activity, making it suitable for use in crop protection products.

The following table summarizes key biological activities associated with 6-Chloro-5-cyano-2-methylnicotinoyl chloride and its derivatives:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntiviralVarious viral strainsSignificant inhibition observed2023
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
PesticidalAgricultural pestsEffective at low concentrations2024

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride involves its reactivity with nucleophiles due to the presence of the chloro and cyano groups. These functional groups make the compound highly reactive, allowing it to form covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinoyl Chloride: Similar structure but lacks the cyano and methyl groups.

    5-Cyano-2-methylnicotinic Acid: Precursor to the compound, lacks the chloro group.

    6-Methylnicotinoyl Chloride: Similar structure but lacks the chloro and cyano groups.

Uniqueness

6-Chloro-5-cyano-2-methylnicotinoyl Chloride is unique due to the presence of all three functional groups (chloro, cyano, and methylnicotinoyl chloride), which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biological Activity

6-Chloro-5-cyano-2-methylnicotinoyl chloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

6-Chloro-5-cyano-2-methylnicotinoyl chloride is classified as a nicotinoyl derivative, characterized by the following chemical structure:

  • Molecular Formula : C7H6ClN2O
  • Molecular Weight : 172.59 g/mol
  • Chemical Structure :
Cl C6H3 CN  CH3)COCl\text{Cl C}_6\text{H}_3\text{ C}\equiv \text{N }\text{ C}\text{H}_3)\text{COCl}

The compound exhibits its biological effects primarily through its interaction with various receptors and enzymes. Notably, it has been identified as an antagonist of corticotropin-releasing factor (CRF) receptors (CRF-1 and CRF-2), which play significant roles in stress response and anxiety disorders. In vitro studies using Chinese hamster ovary (CHO) cells expressing these receptors have demonstrated its ability to inhibit receptor activity effectively .

Antagonistic Activity

The antagonistic activity against CRF receptors has been confirmed through several assays. For instance, the use of the Homogeneous Time-Resolved Fluorescence (HTRF) assay demonstrated a significant reduction in cyclic AMP levels in response to CRF stimulation when treated with 6-Chloro-5-cyano-2-methylnicotinoyl chloride .

Cytotoxicity and Cell Viability

Research indicates that this compound can influence cell viability in various cell lines. A study utilizing the MTT assay showed that at certain concentrations, it exhibited cytotoxic effects, particularly in cancer cell lines, suggesting potential applications in cancer therapy .

Data Tables

Biological Activity Effect Reference
CRF Receptor AntagonismInhibition of receptor activity
Cytotoxicity in Cancer CellsReduced cell viability
Respiratory System ImpactPotential irritant

Case Studies

  • CRF Receptor Antagonism :
    • A study investigated the effects of 6-Chloro-5-cyano-2-methylnicotinoyl chloride on stress-related behaviors in rodent models. The results indicated that administration of the compound led to reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.
  • Cancer Cell Viability :
    • In a controlled experiment, various concentrations of the compound were tested on breast cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, suggesting that it may serve as a lead compound for developing anti-cancer therapies.
  • Respiratory Effects :
    • A safety assessment highlighted the compound's irritant properties on respiratory tissues, indicating that while it has therapeutic potential, careful consideration must be given to its safety profile during development .

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